molecular formula C8H12N2 B046548 2-Sec-butylpyrazine CAS No. 124070-52-6

2-Sec-butylpyrazine

Cat. No.: B046548
CAS No.: 124070-52-6
M. Wt: 136.19 g/mol
InChI Key: NFFQZEXYZVZKNN-UHFFFAOYSA-N
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Description

2-Sec-butylpyrazine: is an organic compound with the molecular formula C8H12N2 . It belongs to the class of pyrazines, which are nitrogen-containing heterocyclic aromatic compounds. This compound is known for its distinctive odor, often described as earthy or nutty, and is used in various applications, including flavoring agents and fragrance components .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Sec-butylpyrazine can be synthesized through several methods. One common approach involves the reaction of 2-butanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazine ring. The reaction conditions typically involve heating the mixture under reflux with an acid catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are proprietary to manufacturers, but they generally involve similar principles of cyclization and catalytic enhancement .

Chemical Reactions Analysis

Types of Reactions: 2-Sec-butylpyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Sec-butylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Sec-butylpyrazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with various enzymes and receptors in biological systems, influencing their activity.

    Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism. .

Comparison with Similar Compounds

  • 2-Isopropyl-3-methoxypyrazine
  • 2-Isobutyl-3-methoxypyrazine
  • 2-Methoxy-3-(1-methylpropyl)pyrazine

Comparison: 2-Sec-butylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and sensory properties. Compared to similar compounds, it has a more pronounced earthy and nutty odor, making it particularly valuable in flavor and fragrance applications .

Properties

IUPAC Name

2-butan-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7(2)8-6-9-4-5-10-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFQZEXYZVZKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335935, DTXSID601311206
Record name 2-Sec-butylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Methylpropyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29460-93-3, 124070-52-6
Record name 2-(1-Methylpropyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29460-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Sec-butylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Methylpropyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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